N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing effects and stability .
- 2-Methylbenzamide moiety: Contributes to lipophilicity and target-binding specificity .
Its synthesis likely involves Gewald or cyclocondensation reactions, as seen in analogous compounds . Potential applications include anticancer and anti-inflammatory therapies due to structural motifs linked to antitubulin activity and TNF-α inhibition .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-5-3-4-6-13(11)17(23)20-18-15(9-19)14-7-8-21(12(2)22)10-16(14)24-18/h3-6H,7-8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYWBAPMWDMTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-1-acetyl-5,5-dimethyl-3-cyano-4,5,6,7-tetrahydropyrrolo[2,3-c]pyran with appropriate reagents to form the desired compound . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in material science for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Research Findings
Substituent-Driven Bioactivity: The 3-cyano group in the target compound improves binding to polar enzyme pockets vs. carbamoyl derivatives . 2-Methylbenzamide enhances selectivity over bulkier substituents (e.g., dichloroindole in ), reducing off-target effects .
Metabolic Stability: Acetyl and cyano groups confer resistance to hydrolysis compared to ester-containing analogs (e.g., CRCM5484-2) .
Q & A
Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?
The synthesis of this thienopyridine derivative involves multi-step reactions, including cyclization to form the core structure, followed by functionalization of the acetyl, cyano, and benzamide groups. Key steps include:
- Cyclization : Use of thiophene and nitrile precursors under reflux with catalysts like sodium acetate .
- Acetylation/Cyanation : Controlled temperature (e.g., 60–80°C) in polar aprotic solvents (DMF, DMSO) to avoid side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction times using TLC monitoring and employ inert atmospheres to prevent oxidation of sensitive groups .
Q. Which analytical techniques are critical for confirming structure and purity?
A combination of techniques is required:
- NMR Spectroscopy : Assigns proton/carbon environments (e.g., acetyl protons at δ ~2.1–2.3 ppm, cyano carbons at ~115–120 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Quantifies purity (>98% for pharmacological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities across studies?
Contradictory bioactivity data (e.g., varying IC50 values) may arise from differences in:
- Assay Conditions : pH, temperature, or solvent (DMSO concentration affects compound solubility and stability) .
- Structural Analogues : Compare substituent effects (e.g., trifluoromethyl vs. methyl benzamide on target binding) . Methodological Approach: Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%) and validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What computational strategies predict interaction mechanisms with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with the cyano group and π-π stacking of the benzamide .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in explicit solvent) to identify key residues in the target protein . Validation: Cross-correlate computational predictions with experimental mutagenesis or binding assays .
Q. How do modifications to the benzamide or thienopyridine moieties affect pharmacological profiles?
Substituent effects are critical:
- Benzamide Modifications : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
- Thienopyridine Core : Methyl or acetyl groups at position 6 influence ring conformation and target selectivity . Experimental Design: Synthesize analogues via parallel synthesis and screen against a panel of targets (e.g., kinases, GPCRs) to establish structure-activity relationships (SAR) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent Models : Assess oral bioavailability and tissue distribution using LC-MS/MS quantification .
- Toxicity Screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies . Challenge: Address poor aqueous solubility via formulation strategies (e.g., nanoemulsions or cyclodextrin complexes) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Functionalization Steps
| Step | Reagents/Conditions | Yield (%) | References |
|---|---|---|---|
| Cyclization | NaOAc, DMF, 80°C, 12 h | 65–75 | |
| Acetylation | Acetic anhydride, pyridine, RT, 4 h | 85–90 | |
| Cyanation | CuCN, DMSO, 60°C, 6 h | 70–80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
